molecular formula C7H10O4 B14497766 Ethyl 4-methoxy-2-oxobut-3-enoate CAS No. 65260-60-8

Ethyl 4-methoxy-2-oxobut-3-enoate

Cat. No.: B14497766
CAS No.: 65260-60-8
M. Wt: 158.15 g/mol
InChI Key: XLAFUVPFOSIKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methoxy-2-oxobut-3-enoate is an organic compound with the molecular formula C7H10O4. It is a derivative of butenoic acid and features an ethyl ester group, a methoxy group, and a keto group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxy-2-oxobut-3-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methanol in the presence of an acid catalyst. The reaction proceeds via esterification, where the methoxy group is introduced to the acetoacetate .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-2-oxobut-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-2-oxobut-3-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially inhibiting their activity .

Properties

CAS No.

65260-60-8

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

ethyl 4-methoxy-2-oxobut-3-enoate

InChI

InChI=1S/C7H10O4/c1-3-11-7(9)6(8)4-5-10-2/h4-5H,3H2,1-2H3

InChI Key

XLAFUVPFOSIKFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C=COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.